molecular formula C7H5FINO2 B8136133 2-Amino-3-fluoro-5-iodobenzoic acid

2-Amino-3-fluoro-5-iodobenzoic acid

Cat. No.: B8136133
M. Wt: 281.02 g/mol
InChI Key: CBPFNZJEAXKSMI-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-iodobenzoic acid (CAS: 1070977-99-9) is a halogenated benzoic acid derivative with the molecular formula C₇H₅FINO₂ and a molecular weight of 281.02 g/mol . The compound features amino (-NH₂), fluoro (-F), and iodo (-I) substituents at positions 2, 3, and 5 of the benzene ring, respectively.

Properties

IUPAC Name

2-amino-3-fluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPFNZJEAXKSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for 2-Amino-3-fluoro-5-iodobenzoic acid are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives, while reduction reactions can convert the compound into its corresponding amine.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-Amino-3-fluoro-5-iodobenzoic acid is C7H5FINO2. Its structure includes an amino group, a fluorine atom, and an iodine atom attached to a benzoic acid framework. These functional groups contribute to its unique reactivity and biological activity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmaceutical compounds due to its bioactive properties. Its halogen substitutions enhance the interaction with biological targets, potentially increasing binding affinities compared to non-halogenated analogs. This characteristic is crucial for developing new therapeutic agents.

Case Study: Antiviral Applications
Research indicates that derivatives of this compound can be designed to target viral infections. For instance, it has been explored as a precursor for antiviral agents against simplexvirus and HIV, demonstrating significant potential in treating viral diseases .

Organic Synthesis

The compound is extensively used as a building block in organic synthesis. It can participate in various chemical reactions due to its functional groups, facilitating the creation of more complex molecules.

Synthesis Methodologies:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of other functional groups.
  • Electrophilic Aromatic Substitution: The presence of the fluorine and iodine atoms makes the aromatic system more reactive towards electrophiles, enhancing synthetic versatility .

Enzyme Studies

This compound is utilized in studying enzyme interactions and protein modifications. The unique halogen atoms can form hydrogen bonds and halogen bonds with biological macromolecules, influencing enzyme activity and stability.

Mechanism of Action:
The compound's interaction with enzymes can lead to alterations in their catalytic properties, potentially providing insights into enzyme mechanisms and pathways involved in disease processes.

Interaction with Nucleic Acids

Research has shown that halogenated compounds often exhibit enhanced binding affinities to nucleic acids, which may be leveraged for developing novel therapeutic agents targeting genetic material. This application is particularly relevant in designing anti-cancer drugs that can interfere with DNA replication.

Industrial Applications

In addition to its research applications, this compound finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials used in various industrial applications.

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Selectivity Index
This compoundAntiviral0.5908153.9
Derivative AAntimalarial0.2690461.0
Derivative BAntitumor1.010126.0

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key parameters of 2-amino-3-fluoro-5-iodobenzoic acid with structurally related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
This compound C₇H₅FINO₂ NH₂ (2), F (3), I (5) 281.02 Not reported Discontinued; halogen-rich structure
2-Amino-5-iodobenzoic acid C₇H₆INO₂ NH₂ (2), I (5) 263.03 219–221 Used in crystallography studies
2-Amino-3,5-difluorobenzoic acid C₇H₅F₂NO₂ NH₂ (2), F (3,5) 173.11 Not reported Simpler halogenation; lower molecular weight
5-Chloro-2-fluoro-3-iodobenzoic acid C₇H₃ClFIO₂ Cl (5), F (2), I (3) 300.45 Not reported Chlorine substitution alters reactivity
2-Amino-5-fluoro-3-methylbenzoic acid C₈H₈FNO₂ NH₂ (2), F (5), CH₃ (3) 169.16 Not reported Methyl group enhances hydrophobicity
Key Observations:
  • Halogen Influence: The iodine atom in this compound significantly increases molecular weight compared to fluorine- or chlorine-substituted analogs (e.g., 300.45 g/mol for 5-chloro-2-fluoro-3-iodobenzoic acid vs. 173.11 g/mol for 2-amino-3,5-difluorobenzoic acid) .
  • Melting Points: Data is sparse, but 2-amino-5-iodobenzoic acid (mp 219–221°C) suggests iodine substitution may increase melting points compared to non-iodinated analogs .

Biological Activity

2-Amino-3-fluoro-5-iodobenzoic acid is an aromatic compound characterized by the presence of an amino group, fluorine, and iodine substituents on a benzoic acid framework. This unique arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

  • Chemical Formula: C7H6FNO2I
  • Molecular Weight: 251.03 g/mol
  • Structure: The compound features a benzoic acid core with an amino group at position 2, a fluorine atom at position 3, and an iodine atom at position 5.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules.
  • Halogen Bonding: The fluorine and iodine substituents can participate in halogen bonding, enhancing interactions with proteins and nucleic acids .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties:
    • Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentrations (MIC) have been reported in the range of 50–100 μg/mL for various bacterial strains .
  • Antitumor Activity:
    • Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
    • Analogous compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects:
    • Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of several halogenated benzoic acids, including this compound. The compound demonstrated:

  • MIC Values: Effective against Staphylococcus aureus and Escherichia coli with MIC values of 75 μg/mL and 100 μg/mL, respectively.
  • Mechanism: The antibacterial action was linked to disruption of bacterial cell membranes and inhibition of critical metabolic pathways .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that:

  • IC50 Values: The compound exhibited IC50 values ranging from 20 to 30 μM, indicating significant cytotoxicity.
  • Cell Cycle Analysis: Flow cytometry revealed that treatment led to G1 phase arrest, suggesting a mechanism involving cell cycle regulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorCytotoxicity in cancer cell lines
Anti-inflammatoryPotential reduction in inflammation markers

Applications in Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry: Used as an intermediate for synthesizing pharmaceuticals.
  • Materials Science: Investigated for applications in developing advanced materials like LCDs.
  • Organic Synthesis: Functions as a building block for complex organic molecules .

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